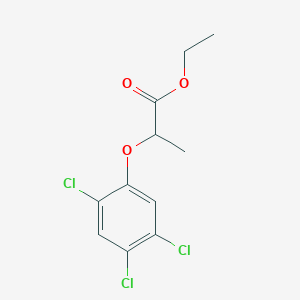

Ethyl 2-(2,4,5-trichlorophenoxy)propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2,4,5-trichlorophenoxy)propionate, commonly known as fenoxaprop-p-ethyl, is a herbicide used to control annual and perennial grass weeds in various crops. It belongs to the chemical class of aryloxyphenoxypropionates and has a broad spectrum of activity against grass weeds. Fenoxaprop-p-ethyl is widely used in agriculture due to its effectiveness, low toxicity, and ease of use.

Mécanisme D'action

Fenoxaprop-p-ethyl works by inhibiting the synthesis of fatty acids in grass weeds, which leads to their death. Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This results in a decrease in the production of lipids and ultimately leads to the death of the weed.

Effets Biochimiques Et Physiologiques

Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some non-target plants. The herbicide is rapidly metabolized in plants and soil and does not persist in the environment. Fenoxaprop-p-ethyl has no known carcinogenic or mutagenic effects and is not considered to be a human health hazard.

Avantages Et Limitations Des Expériences En Laboratoire

Fenoxaprop-p-ethyl is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its effectiveness, low toxicity, and ease of use make it a popular choice for weed control. However, its use can have unintended consequences, such as the development of herbicide-resistant weeds and the potential for environmental damage. In laboratory experiments, fenoxaprop-p-ethyl can be used to study the effects of herbicides on plant growth and development. However, care must be taken to ensure that the herbicide is used safely and in accordance with regulations.

Orientations Futures

There are several areas of research that could be explored in the future regarding fenoxaprop-p-ethyl. One potential direction is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and soil microorganisms. Finally, the development of new techniques for weed control, such as precision agriculture and integrated pest management, could help to reduce the reliance on herbicides like fenoxaprop-p-ethyl.

Méthodes De Synthèse

Fenoxaprop-p-ethyl can be synthesized by reacting 2,4,5-trichlorophenol with epichlorohydrin to form 2-(2,4,5-trichlorophenoxy)propanol. This intermediate is then reacted with ethyl chloroformate to produce ethyl 2-(2,4,5-trichlorophenoxy)propionate. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Applications De Recherche Scientifique

Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been found to be effective against a wide range of grass weeds, including annual bluegrass, crabgrass, and foxtail. Fenoxaprop-p-ethyl is commonly used in the production of crops such as corn, soybean, wheat, and rice. Its use has been shown to increase crop yields and reduce weed competition.

Propriétés

Numéro CAS |

10463-02-2 |

|---|---|

Nom du produit |

Ethyl 2-(2,4,5-trichlorophenoxy)propionate |

Formule moléculaire |

C11H11Cl3O3 |

Poids moléculaire |

297.6 g/mol |

Nom IUPAC |

ethyl 2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3 |

Clé InChI |

KPHBYKLGXIRBSS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |

SMILES canonique |

CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |

Autres numéros CAS |

10463-02-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)

![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)